Benzyl (chlorocarbonyl)phenylacetate
Description
Benzyl (chlorocarbonyl)phenylacetate is an ester derivative of phenylacetic acid, featuring a benzyl ester group and a reactive chlorocarbonyl (Cl–CO–O–) substituent. While direct references to this compound are absent in the provided evidence, its structure and properties can be inferred from analogous compounds. Such derivatives are typically synthesized via esterification reactions, as seen in , where benzyl bromoacetate reacts with sodium phenylacetate derivatives under controlled conditions .
Properties
CAS No. |
35353-13-0 |
|---|---|
Molecular Formula |
C16H13ClO3 |
Molecular Weight |
288.72 g/mol |
IUPAC Name |
benzyl 3-chloro-3-oxo-2-phenylpropanoate |
InChI |
InChI=1S/C16H13ClO3/c17-15(18)14(13-9-5-2-6-10-13)16(19)20-11-12-7-3-1-4-8-12/h1-10,14H,11H2 |
InChI Key |
VWOHADKFMSXEIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Benzyl Phenylacetate
- Structure : Benzyl ester of phenylacetic acid (lacks chlorocarbonyl group).
- Applications : Approved as a flavoring agent (EU Register of Feed Additives) .
Sodium Phenylacetate
- Structure : Sodium salt of phenylacetic acid.
- Biological Activity : Induces tumor cell differentiation via PPARγ activation, with minimal cytotoxicity .
- Mechanism : Downregulates myc oncogene expression and upregulates p21waf1, leading to cell cycle arrest .
p-Chloro-Phenylacetate
- Structure : Chlorinated phenylacetic acid derivative.
- Biological Activity : Superior antitumor potency compared to phenylacetate (phenylacetate < phenylbutyrate < p-chloro-phenylacetate < p-iodo-phenylbutyrate) .
- Mechanism : Enhanced PPARγ binding affinity due to electron-withdrawing chlorine substituent .
Benzyl Acetate
- Structure : Benzyl ester of acetic acid.
- Applications : Fragrance component in cosmetics; major constituent in Narcissus abs. .
- Safety : Classified as a "top 100" fragrance allergen but shows low sensitization rates (0.16% reactivity in clinical studies) .
Comparative Data Table
Mechanistic and Efficacy Insights
- PPARγ Activation: Chlorinated derivatives (e.g., p-chloro-phenylacetate) exhibit stronger PPARγ binding and antitumor activity than non-halogenated counterparts . The chlorocarbonyl group in the target compound may further enhance ligand-receptor interactions, though this requires empirical validation.
- Bioavailability : Esterification with benzyl (vs. sodium salts) could enhance lipid solubility, improving tissue penetration but altering pharmacokinetics .
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